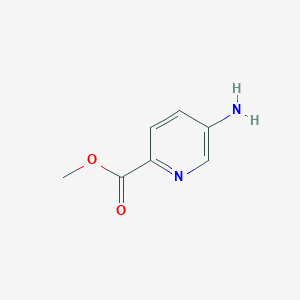

Methyl 5-aminopyridine-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-aminopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYSUEZSIXOJFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00499056 | |

| Record name | Methyl 5-aminopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67515-76-8 | |

| Record name | Methyl 5-aminopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-aminopyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-Aminopyridine-2-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-aminopyridine-2-carboxylate, with the Chemical Abstracts Service (CAS) number 67515-76-8 , is a pivotal building block in modern organic and medicinal chemistry.[1][2] Its unique trifunctional structure—comprising a pyridine ring, an amino group, and a methyl ester—offers a versatile platform for the synthesis of complex heterocyclic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical development.

Physicochemical and Spectroscopic Profile

This compound is typically a solid or crystalline substance that is soluble in polar organic solvents.[1] Its structure, featuring both a basic amino group and a hydrogen-bond-accepting ester and pyridine nitrogen, dictates its physical properties and reactivity.

Core Chemical Properties

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 67515-76-8 | [3] |

| Molecular Formula | C₇H₈N₂O₂ | [2][3] |

| Molecular Weight | 152.15 g/mol | [3] |

| Melting Point | 152-154 °C | |

| Boiling Point | 333.7 ± 22.0 °C (Predicted) | [3] |

| Density | 1.238 ± 0.06 g/cm³ (Predicted) | [3] |

| Synonyms | Methyl 5-aminopicolinate, 5-Amino-pyridine-2-carboxylic acid methyl ester | [1][2] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, a singlet for the methyl ester protons, and a broad singlet for the amino group protons. The coupling patterns of the aromatic protons would be characteristic of a 2,5-disubstituted pyridine.

-

¹³C NMR: The carbon NMR spectrum will display seven unique carbon signals, including those for the carbonyl carbon of the ester, the five carbons of the pyridine ring, and the methyl carbon of the ester.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C=C/C=N stretching of the pyridine ring (around 1500-1600 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 152, corresponding to the molecular weight of the compound.

Synthesis and Manufacturing

The most common and direct route to this compound is the esterification of its corresponding carboxylic acid, 5-aminopyridine-2-carboxylic acid.

Synthetic Pathway

The synthesis is typically a straightforward acid-catalyzed esterification, often referred to as a Fischer esterification.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

-

5-Aminopyridine-2-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend 5-aminopyridine-2-carboxylic acid in an excess of anhydrous methanol.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the suspension. The addition is exothermic and should be done slowly.

-

Reflux: Attach a condenser to the flask and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Neutralization: Dissolve the residue in dichloromethane or ethyl acetate and carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution until effervescence ceases. This step is crucial to remove the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the product is separated. The aqueous layer is typically extracted again with the organic solvent to maximize yield.

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography to obtain a high-purity product.

Chemical Reactivity and Applications

The reactivity of this compound is governed by its three key functional groups, making it a versatile intermediate in organic synthesis.

Overview of Reactivity

-

The Amino Group: This nucleophilic site readily undergoes acylation to form amides, alkylation, and diazotization, which opens pathways to a wide range of other functional groups.

-

The Ester Group: This group can be hydrolyzed back to the carboxylic acid, or it can be converted to amides by reacting with amines. Transesterification with other alcohols is also possible.

-

The Pyridine Ring: The pyridine ring can participate in electrophilic aromatic substitution reactions, with the existing substituents directing the position of new functional groups.

Role in Pharmaceutical and Agrochemical Synthesis

This compound is a valuable intermediate for the synthesis of biologically active compounds.[1] Its structural motifs are found in a variety of pharmaceutical agents. The ability to selectively modify the amino and ester groups allows for the construction of diverse molecular libraries for drug discovery. For instance, the related compound 5-aminopyridine-2-carboxylic acid has been used to create coordination polymers with potential anti-cancer properties.[4] The versatility of these aminopyridine scaffolds makes them attractive starting points for developing new therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a cornerstone intermediate for synthetic chemists, particularly those in the fields of medicinal and materials chemistry. Its well-defined reactivity and versatile functional handles provide a reliable platform for the construction of novel and complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

-

ChemBK. 5-AMINO-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER. [Link]

-

PubMed. 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. [Link]

Sources

- 1. CAS 67515-76-8: this compound [cymitquimica.com]

- 2. This compound | 67515-76-8 [chemnet.com]

- 3. chembk.com [chembk.com]

- 4. 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Methyl 5-aminopyridine-2-carboxylate

Introduction

Methyl 5-aminopyridine-2-carboxylate, with the CAS Number 67515-76-8, is a pivotal building block in the realms of pharmaceutical and materials science.[1] Its unique bifunctional nature, possessing both a nucleophilic amino group and a methyl ester on a pyridine scaffold, makes it a versatile intermediate in the synthesis of a wide array of complex molecules.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering a technical resource for researchers, scientists, and professionals in drug development. The subsequent sections will delve into its physicochemical characteristics, the experimental methodologies for their determination, and the implications of these properties for its application.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties dictate its behavior in different environments, its reactivity, and its suitability for various analytical and synthetic protocols. The key physical and chemical properties of this compound are summarized in the table below. It is important to note that while some of these values are experimentally determined, others are predicted based on computational models and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | [1][2] |

| Molecular Weight | 152.15 g/mol | [1][2] |

| CAS Number | 67515-76-8 | [1][2] |

| Appearance | Solid or crystalline substance | [1] |

| Boiling Point (Predicted) | 333.7 ± 22.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.238 ± 0.06 g/cm³ | [3] |

| Flash Point (Predicted) | 155.587 °C | [2][3] |

| Refractive Index (Predicted) | 1.571 | [3] |

| Solubility | Soluble in polar solvents such as water and alcohols. | [1] |

| pKa (Predicted) | 4.78 ± 0.13 |

Structural Elucidation and Spectroscopic Analysis

The structural integrity and purity of this compound are paramount for its use in synthesis. Spectroscopic techniques are the cornerstone of its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amino protons, and the methyl protons of the ester group. The chemical shifts and coupling constants of the aromatic protons would provide information about their relative positions.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the pyridine ring, and the methyl carbon.

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and the C-N and C=C stretching vibrations of the pyridine ring.

Experimental Characterization Protocols

To ensure the reliability and reproducibility of research, it is crucial to employ standardized and validated experimental protocols for the characterization of chemical compounds.

Workflow for Physicochemical Characterization

Caption: Molecular structure of this compound highlighting the pyridine ring, amino group, and methyl ester functional group.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physical and chemical properties. This guide has provided a comprehensive overview of these characteristics, along with the standard methodologies for their determination. A thorough understanding of these properties is essential for its effective and safe use in the synthesis of novel compounds for a wide range of applications in the pharmaceutical and chemical industries.

References

-

ChemBK. (n.d.). METHYL 2-AMINOPYRIDINE-5-CARBOXYLATE. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-aminopyrimidine-5-carboxylate. Retrieved from [Link]

-

ChemBK. (n.d.). 5-AMINO-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-aminopyridine-2-carboxylate. Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-aminopyridine-2-carboxylate. Retrieved from [Link]

-

Loba Chemie Pvt. Ltd. (n.d.). 2-AMINO-5-METHYLPYRIDINE. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

-

World Wide Journal of Multidisciplinary Research and Development. (n.d.). FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. Retrieved from [Link]

-

Indian Journal of Pure & Applied Physics. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]

-

Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 5-aminopyridine-2-carboxylate: A Keystone Building Block in Modern Chemistry

This guide provides a comprehensive technical overview of Methyl 5-aminopyridine-2-carboxylate, a pivotal heterocyclic building block for professionals in research, chemical synthesis, and drug development. We will delve into its chemical architecture, synthesis, reactivity, and critical applications, grounding our discussion in established chemical principles and field-proven insights.

Core Molecular Profile and Physicochemical Properties

This compound (also known as Methyl 5-aminopicolinate) is an organic compound featuring a pyridine ring substituted with a primary amine at the 5-position and a methyl ester at the 2-position.[1] This unique arrangement of a nucleophilic amine, an electron-withdrawing ester group, and a basic pyridine nitrogen atom imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of complex molecular architectures.[1]

Chemical Structure and Key Identifiers

The structural formula and key identifiers for this compound are summarized below.

dot graph "chemical_structure" { layout=neato; node [shape=none, margin=0]; edge [style=solid];

}

Figure 1: Chemical Structure of this compound.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

| CAS Number | 67515-76-8 | [1] |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [2] |

| Appearance | Solid or crystalline substance | [1] |

| Boiling Point | 333.7 ± 22.0 °C (Predicted) | |

| Density | 1.238 ± 0.06 g/cm³ (Predicted) | |

| SMILES | COC(=O)c1ccc(cn1)N | [1] |

| InChI | InChI=1S/C7H8N2O2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,8H2,1H3 | [1] |

| Synonyms | Methyl 5-aminopicolinate, 5-Amino-pyridine-2-carboxylic acid methyl ester | [1] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid precursor, 5-aminopyridine-2-carboxylic acid (5-aminopicolinic acid). The classic and industrially viable approach for this transformation is the Fischer-Speier esterification.

Rationale for Fischer Esterification

The Fischer esterification is selected for its operational simplicity and cost-effectiveness. The reaction involves treating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The use of excess methanol serves a dual purpose: it acts as the reacting nucleophile and as the solvent, driving the equilibrium towards the formation of the ester product in accordance with Le Châtelier's principle. The acid catalyst is crucial as it protonates the carbonyl oxygen of the carboxylic acid, thereby significantly increasing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic methanol.

Figure 2: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure for Fischer esterification adapted from established methods for similar substrates.[3][4][5]

Materials:

-

5-Aminopyridine-2-carboxylic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-aminopyridine-2-carboxylic acid (1.0 eq).

-

Reagent Addition: Add anhydrous methanol in sufficient quantity to act as both reactant and solvent (e.g., 10-20 mL per gram of carboxylic acid).

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. The addition is exothermic and should be done cautiously.

-

Reaction: Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Work-up: a. After completion, allow the reaction mixture to cool to room temperature. b. Slowly pour the mixture into a beaker containing ice water. c. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is approximately 7-8. d. Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). e. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel if necessary to yield pure this compound.

Spectroscopic Characterization

Verifying the identity and purity of the synthesized this compound is paramount. Standard spectroscopic techniques are employed for this purpose. While a publicly available, fully assigned spectrum for this specific molecule is scarce, its expected spectroscopic signature can be reliably predicted based on the analysis of its parent acid and similarly substituted aminopyridines.

Expected ¹H NMR Signature

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the methyl ester protons.

-

Aromatic Protons: The pyridine ring will exhibit an AXM spin system. The proton at C6 (adjacent to the nitrogen and the ester) will be the most deshielded. The proton at C3 (adjacent to the amine) will be the most shielded. The proton at C4 will be intermediate. We would expect three signals in the aromatic region (approx. δ 7.0-8.5 ppm), each integrating to 1H, with characteristic ortho and meta coupling constants.

-

Amine Protons (-NH₂): A broad singlet is expected for the two amine protons, typically in the range of δ 4.0-6.0 ppm. The chemical shift of this peak can be highly variable depending on the solvent, concentration, and temperature.

-

Methyl Protons (-OCH₃): A sharp singlet integrating to 3H will be present, characteristic of the methyl ester group, typically in the range of δ 3.8-4.0 ppm.

Expected ¹³C NMR Signature

The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to be the most downfield signal, typically in the range of δ 165-170 ppm.

-

Aromatic Carbons: The five carbons of the pyridine ring will appear in the aromatic region (δ 110-160 ppm). The carbon attached to the nitrogen (C2 and C6) and the carbon attached to the amino group (C5) will have their chemical shifts significantly influenced by these heteroatoms.

-

Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear as an upfield signal, typically around δ 50-55 ppm.

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic building block stems from the distinct reactivity of its three functional components: the 5-amino group, the 2-methyl ester, and the pyridine ring itself.

Figure 3: Key reactive sites and potential transformations of the core molecule.

-

Reactions at the 5-Amino Group: The primary amine is a potent nucleophile and a site for numerous transformations.

-

Acylation: It readily reacts with acyl chlorides or anhydrides to form amides. This is a cornerstone reaction for incorporating the aminopyridine scaffold into larger molecules, particularly in the synthesis of kinase inhibitors where the amide bond often acts as a key hydrogen bond donor/acceptor.

-

Diazotization: The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate is highly versatile and can be substituted by a variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halogens (Cl, Br), cyano groups, and other functionalities.

-

-

Reactions at the 2-Methyl Ester:

-

Hydrolysis (Saponification): The ester can be easily hydrolyzed back to the carboxylic acid under basic conditions (e.g., using NaOH or LiOH). This unmasks a functional handle that can then be used for amide coupling reactions with different amines, providing a divergent approach to building compound libraries.

-

Direct Amidation: While less common, direct conversion to an amide by heating with an amine (aminolysis) is possible, though often requires harsh conditions.

-

Applications in Drug Discovery and Medicinal Chemistry

The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] this compound is a valuable starting material for accessing derivatives that target a wide range of biological systems, most notably protein kinases.

Role as a Pharmacophore in Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The 2-aminopyridine motif is an excellent "hinge-binder," capable of forming one or more critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[7][8]

This compound provides a pre-functionalized scaffold to build upon. The amino group can be derivatized to form an amide linkage to another fragment that occupies adjacent pockets of the kinase active site. The ester group can be hydrolyzed and re-coupled or used as a handle for further modification to fine-tune solubility, cell permeability, and pharmacokinetic properties. This strategic positioning of reactive handles makes it an ideal starting point for library synthesis in lead optimization campaigns. For instance, numerous inhibitors of kinases like CDK8 and c-Met have been developed using 2-aminopyridine derivatives.[9]

Figure 4: The 2-aminopyridine core acting as a hinge-binder in a kinase active site.

Safety and Handling

This compound should be handled with standard laboratory precautions. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is more than just a chemical intermediate; it is a versatile platform for innovation. Its trifunctional nature provides chemists with multiple avenues for synthetic elaboration, making it a highly sought-after building block in the rational design of new pharmaceuticals, particularly kinase inhibitors. A thorough understanding of its synthesis, characterization, and reactivity is essential for any researcher aiming to leverage its full potential in their scientific endeavors.

References

-

Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. Available at: [Link]

-

Zhang, T., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2016). Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. Available at: [Link]

-

Writing in Biology. (2018). Experimental Procedure for Esterification. Available at: [Link]

-

RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available at: [Link]

-

Beatty, A., & Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]

-

PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Available at: [Link]

-

PubChem. Methyl 5-aminopicolinate hydrochloride. Available at: [Link]

-

ChemBK. METHYL 2-AMINOPYRIDINE-5-CARBOXYLATE. Available at: [Link]

-

AWS. Esterification Experiment. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Available at: [Link]

-

MDPI. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available at: [Link]

Sources

- 1. 5-Aminopyridine-2-carboxylic Acid(24242-20-4) 1H NMR spectrum [chemicalbook.com]

- 2. Methyl 5-aminopicolinate hydrochloride | C7H9ClN2O2 | CID 73554701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]

- 4. irl.umsl.edu [irl.umsl.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 7. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to Methyl 5-Aminopyridine-2-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel functional molecules and therapeutic agents. Among the vast arsenal of heterocyclic intermediates, substituted pyridines hold a place of distinction due to their prevalence in biologically active compounds. This guide provides an in-depth technical examination of Methyl 5-aminopyridine-2-carboxylate, a versatile bifunctional reagent. With its pyridine core substituted by both a nucleophilic amino group and an electrophilic methyl ester, this compound serves as a highly valuable scaffold for constructing complex molecular architectures.

This document moves beyond a simple recitation of properties to offer a senior scientist's perspective on the compound's synthesis, reactivity, and application. We will explore the causality behind synthetic choices, the logic of its reactivity pathways, and its strategic utility in the demanding field of drug discovery.

Section 1: Core Molecular Identity: Nomenclature and Structure

The unambiguous identification of a chemical entity is the foundation of reproducible science. This compound is systematically named according to IUPAC conventions, which provides a precise structural description.

-

IUPAC Name: this compound

-

Common Synonyms: Methyl 5-aminopicolinate, 5-Amino-pyridine-2-carboxylic acid methyl ester[1][2]

-

CAS Number: 67515-76-8[1]

Molecular Structure and Identifiers:

-

Chemical Structure:

-

InChI: InChI=1/C7H8N2O2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,8H2,1H3[1][2]

-

SMILES: COC(=O)c1ccc(cn1)N[1]

Section 2: Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is critical for its proper handling, storage, and application in experimental design. The data presented below has been aggregated from verified sources.

| Property | Value | Source(s) |

| Appearance | Solid or crystalline substance | [1] |

| Color | Colorless to slightly yellow | [3] |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [1] |

| Density | ~1.239 g/cm³ | [2] |

| Boiling Point | 333.65 °C at 760 mmHg (Predicted) | [2] |

| Flash Point | 155.59 °C (Predicted) | [2] |

Section 3: Synthesis and Mechanistic Rationale

The accessibility of a building block is as important as its reactivity. A common and reliable method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid, 5-aminopyridine-2-carboxylic acid.

Rationale for Method Selection: This pathway is favored due to the commercial availability of the starting carboxylic acid and the straightforward, well-understood nature of the Fischer esterification. The reaction is typically driven to completion by using the alcohol (methanol) as the solvent, ensuring a large excess, and employing a strong acid catalyst to protonate the carbonyl oxygen, thereby increasing its electrophilicity for nucleophilic attack by methanol.

Experimental Protocol: Fischer Esterification

-

Reactor Setup: To a flame-dried, 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-aminopyridine-2-carboxylic acid (13.8 g, 100 mmol).

-

Reagent Addition: Add methanol (250 mL) to the flask. The carboxylic acid will likely not fully dissolve at this stage.

-

Catalyst Introduction: While stirring the suspension, carefully add concentrated sulfuric acid (H₂SO₄, 5 mL) dropwise. The addition is exothermic and will promote the dissolution of the starting material.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes).

-

Workup and Neutralization: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator. Carefully dilute the residue with 200 mL of deionized water and cool in an ice bath. Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (DCM, 3 x 100 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography on silica gel if necessary.

Synthesis Workflow Diagram

Caption: Fischer esterification workflow for this compound.

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its two functional groups.[4] This allows for selective transformations, providing a robust platform for molecular elaboration.

-

The Amino Group (C5-NH₂): As a nucleophilic center, this primary aromatic amine is a key handle for diversification.

-

N-Acylation/N-Sulfonylation: Reacts readily with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form amides and sulfonamides, respectively. This is a fundamental transformation for introducing varied side chains in drug candidates.

-

N-Alkylation: Can undergo alkylation, though selectivity can be a challenge. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary and tertiary amines.

-

Coupling Reactions: Serves as a potent nucleophile in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to form C-N bonds with aryl halides.

-

-

The Methyl Ester Group (C2-CO₂Me): This electrophilic center provides a gateway to other functionalities.

-

Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) followed by acidic workup readily converts the ester back to the carboxylic acid. This unmasks a key functional group for amide bond formation.

-

Amidation: Direct conversion to amides can be achieved by heating with a primary or secondary amine, often at elevated temperatures (aminolysis). Alternatively, hydrolysis to the acid followed by activation with standard peptide coupling reagents (e.g., HATU, EDC) allows for amide bond formation under milder conditions, a cornerstone of pharmaceutical synthesis.

-

Key Reaction Pathways Diagram

Caption: Key synthetic transformations of this compound.

Section 5: Applications in Drug Discovery and Medicinal Chemistry

The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a high-value starting material for accessing novel analogues within this chemical space.

-

Scaffold for Bioactive Molecules: The parent acid, 5-aminopyridine-2-carboxylic acid, has been successfully employed as a ligand to construct coordination polymers exhibiting significant anti-cancer properties.[5] The methyl ester is a direct and often preferred precursor for these syntheses, allowing for controlled hydrolysis or direct functionalization in the construction of metal-organic frameworks or complex drug candidates.

-

Bioisosteric Replacement: The pyridine ring is often used as a bioisostere for a phenyl ring, introducing a nitrogen atom that can act as a hydrogen bond acceptor and alter the molecule's pKa, solubility, and metabolic profile.

-

Vectorial Elaboration: The defined substitution pattern (amino at C5, ester at C2) allows for the directional and predictable growth of molecular complexity, which is essential in structure-activity relationship (SAR) studies. A medicinal chemist can systematically modify each position to probe interactions with a biological target.

Section 6: Analytical Characterization

Validation of the compound's identity and purity is achieved through standard analytical techniques. The following are expected spectral characteristics:

-

¹H NMR: The spectrum will show distinct signals for the three aromatic protons on the pyridine ring, a singlet for the methyl ester protons (~3.9 ppm), and a broad singlet for the amine protons.

-

¹³C NMR: The spectrum will display seven unique carbon signals, including the characteristic carbonyl carbon of the ester (~165 ppm) and the aromatic carbons.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the compound will show a prominent molecular ion peak [M+H]⁺ at m/z 153.15.

-

Infrared (IR) Spectroscopy: Key absorption bands will include N-H stretching vibrations for the primary amine (~3300-3500 cm⁻¹), a strong C=O stretch for the ester (~1720 cm⁻¹), and C-O stretching (~1250 cm⁻¹).

Section 7: Safety and Handling

As with all chemical reagents, proper safety protocols must be strictly followed.

-

General Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Hazards:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.

-

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for the modern chemist. Its well-defined structure, predictable reactivity, and proven relevance in the synthesis of functional materials and bioactive compounds make it an indispensable building block. This guide has provided a comprehensive overview of its properties, synthesis, and application, grounded in the principles of mechanistic organic chemistry and aimed at empowering researchers to leverage its full synthetic potential.

References

-

ChemBK. METHYL 2-AMINOPYRIDINE-5-CARBOXYLATE. [Link]

-

Struchem. MSDS of methyl 5-amino-2-bromopyridine-4-carboxylate. [Link]

-

Shaanxi Bloom Tech Co., Ltd. Methyl 5-aminopyridine-3-carboxylate CAS 36052-25-2. [Link]

-

Autech Industry Co.,Limited. Exploring the Chemical Reactivity of 5-Aminopyridine-2-carboxylic Acid. [Link]

-

PubMed Central (PMC). 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. [Link]

Sources

- 1. CAS 67515-76-8: this compound [cymitquimica.com]

- 2. This compound | 67515-76-8 [chemnet.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. nbinno.com [nbinno.com]

- 5. 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 67515-76-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to Methyl 5-Aminopyridine-2-Carboxylate: A Key Building Block in Modern Drug Discovery

Executive Summary: Methyl 5-aminopyridine-2-carboxylate is a pivotal heterocyclic building block in the landscape of pharmaceutical and medicinal chemistry. Its unique electronic and structural features, arising from the pyridine core substituted with both an electron-donating amino group and an electron-withdrawing methyl ester, make it a versatile precursor for the synthesis of a wide array of complex molecular architectures. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, synthesis, analytical characterization, and applications, with a particular focus on its role in the development of novel therapeutic agents. Authored for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with established scientific principles to serve as a practical resource in the laboratory and during the conceptualization of new synthetic routes and molecular designs.

Nomenclature and Identification

This compound is systematically identified through various chemical naming conventions and registry numbers, ensuring its unambiguous recognition in scientific literature and chemical databases.

Synonyms and IUPAC Name:

The most common synonym for this compound is Methyl 5-aminopicolinate .[1] Other frequently used names include:

-

5-Amino-pyridine-2-carboxylic acid methyl ester[1]

-

2-Pyridinecarboxylic acid, 5-amino-, methyl ester[1]

The formal IUPAC name is This compound .

CAS Number:

The Chemical Abstracts Service (CAS) has assigned the unique identifier 67515-76-8 to this compound, which is essential for database searches and regulatory purposes.[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, reaction setup, and purification. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂O₂ | [2] |

| Molecular Weight | 152.15 g/mol | [2] |

| Appearance | Solid or crystalline substance | [1] |

| Boiling Point | 333.7 ± 22.0 °C (Predicted) | [3] |

| Density | 1.238 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in polar solvents such as water and alcohols. | [1] |

Applications in Drug Discovery and Medicinal Chemistry

The aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, and this compound serves as a key starting material for the synthesis of numerous biologically active molecules.[4] The presence of the amino group allows for a variety of chemical modifications, including acylation, alkylation, and participation in coupling reactions, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides.[1] This dual functionality makes it an invaluable building block in the synthesis of compounds targeting a range of diseases.

Aminopyridine derivatives have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[5] For instance, the 2-aminopyridine moiety is a core component of several drugs and clinical candidates. While specific drug candidates originating directly from this compound are not extensively detailed in publicly available literature, its structural motifs are present in a variety of patented compounds, indicating its utility in proprietary drug discovery programs.

Synthesis and Manufacturing

The most common and direct route to this compound is through the esterification of its corresponding carboxylic acid, 5-aminopyridine-2-carboxylic acid.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

This protocol is a representative procedure for the synthesis of this compound based on the well-established Fischer esterification method.[6][7]

Materials:

-

5-Aminopyridine-2-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-aminopyridine-2-carboxylic acid in an excess of anhydrous methanol (e.g., 20-30 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the suspension. The addition is exothermic.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Neutralization: Carefully neutralize the residue by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the molecule.

Representative ¹H NMR Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, commonly DMSO-d₆ or CDCl₃.

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher

-

Temperature: 298 K

-

Number of Scans: 16-32

-

-

Expected Chemical Shifts (in DMSO-d₆): The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amino protons, and the methyl ester protons. The chemical shifts and coupling patterns will be characteristic of the 5-amino-2-methoxycarbonylpyridine structure.[8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. A reverse-phase method is commonly employed.

Representative HPLC Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio may need to be optimized.[10]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.[10]

Caption: A typical workflow for the analytical characterization of the final product.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound. The following information is based on general safety data for aminopyridine compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[3] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

First Aid:

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in drug discovery and medicinal chemistry. Its versatile chemical nature, stemming from the strategically positioned amino and methyl ester functionalities on the pyridine ring, allows for its use as a foundational building block in the synthesis of a diverse range of complex molecules. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is paramount for its effective and safe utilization in research and development endeavors.

References

-

Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. (2024). Nature. [Link]

-

Methyl 5-aminopicolinate hydrochloride. PubChem. [Link]

-

NMR spectra (DMSO-d 6 ): Chemical shifts δ [ppm] from TMS, J [Hz]. ResearchGate. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Fischer Esterification-Typical Procedures. OperaChem. [Link]

-

HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. HELIX Chromatography. [Link]

-

HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography. [Link]

-

HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]

-

Methyl 2-aminopyrimidine-5-carboxylate. PubChem. [Link]

-

Methyl 4-aminopyridine-2-carboxylate. PubChem. [Link]

-

5-AMINO-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER. ChemBK. [Link]

-

Ester synthesis by esterification. Organic Chemistry Portal. [Link]

-

Development of a robust 30-minute reverse-phase high pressure liquid chromatography method to measure amino acids using widely available equipment and its comparison to current clinical ion-exchange chromatography measurement. PMC. [Link]

-

Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. [Link]

-

Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. MDPI. [Link]

-

2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. [Link]

- EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.

-

SUPPORTING MATERIALS. University of Basel. [Link]

-

Synthesis of methyl 4-aminopicolinate. PrepChem.com. [Link]

- US2758999A - Esterification of pyridine carboxylic acids.

- US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

-

(12) United States Patent. Googleapis.com. [Link]

-

5-AMINO-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER. ChemBK. [Link]

Sources

- 1. Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. helixchrom.com [helixchrom.com]

- 4. 67515-76-8|Methyl 5-aminopicolinate|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. rsc.org [rsc.org]

- 8. thno.org [thno.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: Methyl 5-aminopyridine-2-carboxylate as a Core Building Block in Modern Drug Discovery

Abstract: This guide provides an in-depth technical overview of Methyl 5-aminopyridine-2-carboxylate, a pivotal heterocyclic intermediate in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, outline a robust synthesis and purification workflow, and delve into its application as a foundational scaffold for developing complex pharmaceutical agents. The narrative emphasizes the causality behind experimental choices, providing researchers and drug development professionals with actionable insights. Protocols for synthesis, characterization, and handling are detailed, ensuring a self-validating framework for laboratory application.

The Strategic Importance of Pyridine Scaffolds in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug design, present in numerous FDA-approved drugs. Its nitrogen atom acts as a hydrogen bond acceptor and imparts basicity, influencing solubility and the ability to form salts, which are critical pharmacokinetic properties. The strategic placement of functional groups on this ring system allows for the fine-tuning of molecular interactions with biological targets. This compound (M5A2C) is a particularly valuable derivative. The amino group at the C5 position serves as a versatile synthetic handle for amide couplings and other nucleophilic reactions, while the methyl ester at C2 provides a site for further modification or can act as a key interacting group. This dual functionality makes it an essential building block for constructing complex molecules, including potential anticancer and anti-inflammatory agents.[1][2]

Core Physicochemical & Structural Properties

A thorough understanding of a molecule's physical and chemical properties is the bedrock of its successful application in synthesis. M5A2C is an organic compound characterized by a pyridine ring substituted with both an amino group and a carboxylate ester.[3] These features govern its solubility, reactivity, and stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 67515-76-8 | [4][5][6] |

| Molecular Formula | C₇H₈N₂O₂ | [3][4][5] |

| Molecular Weight | 152.15 g/mol | [3][4][5] |

| Appearance | Solid or crystalline substance | [3] |

| Density | ~1.238 g/cm³ (Predicted) | [4][5] |

| Boiling Point | 333.7 °C at 760 mmHg (Predicted) | [4][5] |

| Flash Point | 155.6 °C | [4][5] |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [3] |

| Synonyms | Methyl 5-aminopicolinate; 5-Amino-pyridine-2-carboxylic acid methyl ester | [3][5] |

The presence of both a basic amino group and an ester makes the molecule's behavior pH-dependent. The amino group's basicity allows it to participate in various coupling reactions, a cornerstone of its utility in building larger, more complex pharmaceutical intermediates.[3]

Synthesis and Purification: A Validated Workflow

The synthesis of M5A2C is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. The following protocol describes a common and reliable laboratory-scale synthesis.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize and purify this compound from a suitable precursor.

Materials:

-

5-aminopyridine-2-carboxylic acid

-

Methanol (Anhydrous)

-

Thionyl chloride (SOCl₂) or Sulfuric Acid (H₂SO₄) as a catalyst

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

Esterification (Fischer-Speier):

-

To a solution of 5-aminopyridine-2-carboxylic acid (1 eq.) in anhydrous methanol (10-15 mL per gram of acid), slowly add a catalytic amount of sulfuric acid or thionyl chloride (0.1-0.2 eq.) at 0 °C. The choice of an acid catalyst is crucial for protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Neutralization:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess methanol.[7]

-

Dilute the residue with deionized water and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.[7] This step is critical to quench the acid catalyst and deprotonate the product for extraction.

-

-

Extraction:

-

Extract the aqueous phase with dichloromethane (DCM) (3 x 50 mL).[7] DCM is chosen for its immiscibility with water and its ability to effectively dissolve the target organic compound.

-

Combine the organic layers.

-

-

Drying and Concentration:

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) to remove residual water.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product with high purity.

-

Synthesis and Purification Workflow Diagram

The logical flow from starting materials to a purified final product is a critical process to visualize and control.

Caption: A typical laboratory workflow for the synthesis and purification of M5A2C.

Applications in Advanced Synthesis

This compound is not an end-product but a versatile intermediate. Its true value lies in its ability to serve as a starting point for more complex molecules, particularly in the synthesis of heterocyclic compounds like imidazopyridines, which are known for a wide range of biological activities including hypnotic and anti-inflammatory properties.[8]

For example, the amino group can be acylated or used in condensation reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This allows for the construction of diverse molecular libraries for high-throughput screening in drug discovery programs. Its role as a foundational building block is critical for creating novel chemical entities with potential therapeutic applications.[1]

Analytical Characterization and Quality Control

Ensuring the identity and purity of M5A2C is paramount before its use in further synthetic steps. A combination of spectroscopic and chromatographic methods provides a comprehensive quality control check.

Protocol: HPLC Purity Assessment

Objective: To determine the purity of a synthesized batch of this compound using High-Performance Liquid Chromatography (HPLC).

Instrumentation & Reagents:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

-

Sample: ~1 mg/mL solution of M5A2C in a 50:50 mixture of Mobile Phase A and B

Procedure:

-

System Preparation: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Sample Injection: Inject 5-10 µL of the prepared sample solution.

-

Chromatographic Run: Run a linear gradient elution. For example:

-

0-15 min: 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 5% B

-

20-25 min: Re-equilibration at 5% B

-

-

Detection: Monitor the elution at a suitable wavelength (e.g., 254 nm), where the pyridine chromophore absorbs strongly.

-

Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.

Analytical Validation Workflow

Caption: A comprehensive analytical workflow for the quality control of synthesized M5A2C.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. It may cause skin, eye, and respiratory irritation.[9]

-

Handling: Always use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery and materials science. Its well-defined physicochemical properties, reliable synthesis routes, and versatile reactivity make it an indispensable building block for creating novel molecules with significant therapeutic potential. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently integrate this valuable intermediate into their synthetic programs.

References

-

5-AMINO-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER. ChemBK. [Link]

-

The Synthesis and Applications of 5-Aminopyridine-2-carboxylic Acid: A Foundational Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. PubMed Central (PMC). [Link]

-

Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 67515-76-8: this compound [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 67515-76-8 [chemnet.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. Methyl 5-aminopyridine-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. 67515-76-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

Foreword: Understanding the Critical Role of Solubility in Drug Development

An In-Depth Technical Guide to the Solubility of Methyl 5-Aminopyridine-2-carboxylate

This compound (CAS 67515-76-8) is a pivotal building block in contemporary medicinal chemistry.[1] Its pyridine core, substituted with both an amino group and a methyl ester, offers versatile handles for synthetic elaboration, making it a frequent intermediate in the synthesis of novel pharmaceutical agents.[1][2] As researchers and drug development professionals, we recognize that a compound's therapeutic potential can only be realized if its physicochemical properties are thoroughly understood and optimized. Among these, solubility stands out as a cornerstone property, profoundly influencing everything from reaction kinetics in synthesis to bioavailability and pharmacokinetics in preclinical studies.[3]

This guide provides a comprehensive overview of the solubility characteristics of this compound. Moving beyond a simple data sheet, we will delve into the theoretical underpinnings of its solubility, present a robust, field-proven protocol for its experimental determination, and discuss the practical implications for its use in research and development.

Physicochemical Profile and Predicted Solubility Behavior

A molecule's structure dictates its properties. This compound possesses key functional groups that govern its interaction with various solvents.

-

Molecular Structure: C₇H₈N₂O₂[4]

-

Key Functional Groups:

-

Pyridine Ring: A basic, aromatic heterocycle. The nitrogen atom can act as a hydrogen bond acceptor.

-

Amino Group (-NH₂): A primary amine that can act as both a hydrogen bond donor and acceptor, and imparts basicity.

-

Methyl Ester (-COOCH₃): An ester group that can act as a hydrogen bond acceptor and contributes to the molecule's polarity.

-

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 67515-76-8 | [1][4][5] |

| Molecular Formula | C₇H₈N₂O₂ | [4] |

| Molecular Weight | 152.15 g/mol | [4] |

| Boiling Point (Predicted) | 333.7 ± 22.0 °C at 760 mmHg | [4][5] |

| Density (Predicted) | 1.238 ± 0.06 g/cm³ | [5] |

| LogP (Experimental) | 1.03 | [6] |

| XlogP (Calculated) | -0.3 | [6] |

| Topological Polar Surface Area (TPSA) | 65.2 Ų | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 4 | [6] |

Expert Insights: Predicting Solubility from Structure

The principle of "like dissolves like" is our primary guide.[7] The presence of multiple polar functional groups capable of hydrogen bonding (the amino group, ester carbonyl, and pyridine nitrogen) suggests that This compound will exhibit favorable solubility in polar solvents .[1] This includes polar protic solvents like water and alcohols (methanol, ethanol), where hydrogen bonding interactions are significant, and polar aprotic solvents like DMSO and DMF.[1][7]

The Topological Polar Surface Area (TPSA) of 65.2 Ų is well below the 140 Ų threshold often associated with poor oral bioavailability, suggesting that membrane permeability should not be a major obstacle.[3] The experimental LogP of 1.03 indicates a relatively balanced hydrophilic-lipophilic character. This profile is common for drug-like molecules and reinforces the expectation of solubility in a range of organic solvents. Conversely, its solubility in nonpolar solvents like hexane or toluene is expected to be low.[7]

Experimental Determination of Equilibrium Solubility: A Validated Protocol

To move from prediction to precise quantification, a robust experimental method is essential. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the saturated state.[8][9] The following protocol is a self-validating system designed for accuracy and reproducibility.

Causality Behind Experimental Choices:

-

Equilibrium is Key: The system must reach thermodynamic equilibrium. Insufficient agitation or time will result in an undersaturated solution and an artificially low solubility value. We confirm equilibrium by sampling at multiple time points (e.g., 24 and 48 hours) and ensuring the concentration no longer changes.[10]

-

Temperature Control is Non-Negotiable: Solubility is highly temperature-dependent. A constant temperature bath is required to ensure the data is valid for the specified condition.[8]

-

Phase Separation Must Be Absolute: Undissolved solid particles contaminating the sample for analysis are a primary source of error. Centrifugation followed by filtration through a chemically inert filter ensures only the truly dissolved solute is measured.[7]

Step-by-Step Protocol: Shake-Flask Method

-

Preparation:

-

Add an excess amount of crystalline this compound to a known volume of the selected solvent in a sealed vial. "Excess" is critical to ensure a saturated solution is formed with solid remaining.

-

Prepare multiple replicate vials for each solvent and temperature point to assess reproducibility.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials at a constant speed for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[9]

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow them to stand briefly at the equilibration temperature.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully draw off a clear aliquot of the supernatant using a pipette. Crucially, immediately filter this aliquot through a 0.22 µm PTFE syringe filter to remove any remaining microscopic particles.[7] This step must be performed quickly to prevent temperature fluctuations from causing precipitation.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

-

A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[7]

-

-

Data Reporting:

-

Calculate the original solubility based on the measured concentration and the dilution factor.

-

Report the solubility in standard units such as mg/mL or molarity (mol/L) at the specified temperature.

-

Visualizing the Workflow

Sources

- 1. CAS 67515-76-8: this compound [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 67515-76-8 [chemnet.com]

- 5. chembk.com [chembk.com]

- 6. 67515-76-8(this compound) | Kuujia.com [kuujia.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Synthesis of Methyl 5-Aminopyridine-2-carboxylate

Abstract

Methyl 5-aminopyridine-2-carboxylate is a pivotal building block in medicinal chemistry and drug development, frequently utilized as a core scaffold in a variety of pharmacologically active agents. Its rigid pyridyl structure, coupled with the versatile functional handles of an amine and a methyl ester, makes it an invaluable starting material for creating complex molecular architectures. This guide provides an in-depth, scientifically-grounded overview of the prevailing synthetic strategy for this compound, designed for researchers and professionals in the chemical and pharmaceutical sciences. We will dissect a robust and widely applicable two-step synthesis commencing from methyl pyridine-2-carboxylate, detailing the underlying chemical principles, providing step-by-step experimental protocols, and discussing critical aspects of process control, purification, and characterization.

Introduction and Strategic Importance

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. The specific substitution pattern of this compound (CAS No: 67515-76-8) offers three distinct points for chemical modification.[1][2] The amine at the C-5 position can be readily derivatized through acylation, alkylation, or participation in coupling reactions. The ester at the C-2 position allows for amide bond formation or reduction to a primary alcohol. The pyridine nitrogen itself influences the molecule's electronic properties and provides a site for potential N-oxide formation or quaternization. This trifecta of functionality has cemented its role as a key intermediate in the synthesis of inhibitors, receptor agonists, and other complex molecular probes.[3] This guide focuses on the most direct and reliable synthetic pathway, empowering researchers to confidently produce this critical reagent.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule points to a well-established and reliable chemical transformation: the reduction of a nitro group. This suggests that Methyl 5-nitropyridine-2-carboxylate is a key precursor. This nitro-substituted intermediate can, in turn, be accessed via an electrophilic aromatic substitution reaction—specifically, nitration—on the commercially available starting material, Methyl pyridine-2-carboxylate.[4]

This two-step strategy is advantageous due to the low cost of the starting material and the generally high efficiency of the nitration and nitro-reduction steps.

Caption: Retrosynthetic pathway for this compound.

Synthetic Pathway and Mechanistic Discussion

The forward synthesis involves two sequential reactions: (1) Nitration of the pyridine ring and (2) Reduction of the resulting nitro group.

Step 1: Electrophilic Nitration of Methyl Pyridine-2-carboxylate

The pyridine ring is an electron-deficient heterocycle, making it significantly less reactive towards electrophilic aromatic substitution than benzene.[5] Furthermore, under the strongly acidic conditions required for nitration, the pyridine nitrogen is protonated, creating a pyridinium ion that is even more deactivated. Therefore, harsh reaction conditions are necessary to generate the potent electrophile, the nitronium ion (NO₂⁺), and to drive the reaction forward.[6]